N-cyclopropyl-2-(4-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide
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Overview
Description
The compound "N-cyclopropyl-2-(4-(4-(2-(naphthalen-1-yl)acetamido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related naphthalene-containing compounds, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involves the introduction of various aryl substituents to the cyclohexanecarboxamide framework. The paper titled "Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives" discusses the synthesis of these derivatives, including one with a naphthalen-1-yl substituent . This suggests that the synthesis of the compound would likely involve multiple steps, including the formation of an amide bond and the introduction of a naphthalene moiety.
Molecular Structure Analysis
The molecular structure of the related compound "N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide" was determined by single-crystal X-ray diffraction, revealing a triclinic space group and a chair conformation of the cyclohexane ring . This information is valuable as it provides a basis for understanding the three-dimensional conformation of similar compounds, which is crucial for their interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insights into the reactivity of similar compounds. For instance, the presence of a hydroxamate group in "N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide" is associated with the inhibition of aminopeptidase N due to its metal-chelating properties . This suggests that the compound may also exhibit specific reactivity due to the functional groups it contains, such as amide or tetrazole moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For example, the crystal structure analysis provides information on the solid-state properties, such as unit cell parameters and molecular conformation . Additionally, the inhibition of aminopeptidase N by a related compound indicates that such molecules can interact with biological enzymes, which is a significant chemical property related to their potential therapeutic use .
properties
IUPAC Name |
N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c31-22(14-17-6-3-5-16-4-1-2-7-21(16)17)25-19-10-12-20(13-11-19)30-24(33)29(27-28-30)15-23(32)26-18-8-9-18/h1-7,10-13,18H,8-9,14-15H2,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPINJGHFDIHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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